4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE
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Overview
Description
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetoxy group attached to a tetramethylpiperidino moiety, which is further linked to a benzoate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE typically involves a multi-step process:
Alkylation: The initial step involves the alkylation of 4-hydroxybenzoic acid with an appropriate alkylating agent to introduce the acetoxy group.
Esterification: The resulting intermediate undergoes esterification with 2,2,6,6-tetramethylpiperidine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active piperidino benzoate moiety. This active moiety can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid derivatives: These compounds share the benzoate core but differ in their functional groups, leading to variations in their chemical and biological properties.
Tetramethylpiperidine derivatives: Compounds with the tetramethylpiperidine moiety exhibit similar steric and electronic effects, but their overall properties depend on the attached functional groups
Properties
IUPAC Name |
(4-acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13(20)22-15-11-17(2,3)19(18(4,5)12-15)23-16(21)14-9-7-6-8-10-14/h6-10,15H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUMXUQXUADPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C2=CC=CC=C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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